Atorvastatin Lactam Lactone

Lipophilicity Reversed-phase HPLC Impurity profiling

Inconsistent impurity profiling due to structurally incorrect reference standards compromises ANDA submissions and risks ICH Q3B non-compliance. Atorvastatin Lactam Lactone (CAS 1795791-15-9) is the authentic impurity reference standard featuring the intact dibenz[e,g]indole scaffold with dual lactam-lactone functionality. • ΔlogP ≈ +0.66 vs. atorvastatin acid enables baseline HPLC separation per ICH Q2(R1) • Unique MW 554.61 (+14 Da vs. lactone) ensures unambiguous HRMS identification • Full characterization package (mp 122-124 °C, ¹H/¹³C NMR, IR) supports USFDA/EMA regulatory filings

Molecular Formula C33H31FN2O5
Molecular Weight 554.618
CAS No. 1795791-15-9
Cat. No. B565956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Lactam Lactone
CAS1795791-15-9
Synonyms9-Fluoro-2,3-dihydro-3-(1-methylethyl)-2-oxo-N-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-dibenz[e,g]indole-3-carboxamide
Molecular FormulaC33H31FN2O5
Molecular Weight554.618
Structural Identifiers
SMILESCC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6
InChIInChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1
InChIKeyKRJQXFHKZVGEEE-ZHHXWWMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Lactam Lactone — Certified Reference Impurity Standard


Atorvastatin Lactam Lactone (CAS 1795791-15-9), systematically named 9-Fluoro-2,3-dihydro-3-(1-methylethyl)-2-oxo-N-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-dibenz[e,g]indole-3-carboxamide, is an analytically significant degradation and process-related impurity of atorvastatin calcium [1]. Characterized by a unique fused dibenz[e,g]indole core bearing both lactam and lactone functionalities, this compound exhibits a molecular weight of 554.61 g/mol and molecular formula C33H31FN2O5 . Unlike the more common atorvastatin lactone impurity, the lactam-lactone structure of this compound introduces distinct lipophilic and chromatographic properties, making it an essential reference standard for impurity profiling, stability testing, and regulatory compliance in atorvastatin drug substance and finished product analysis [2].

1
Workflow Impurity profiling standard for HPLC analysis
2
Selection Unique dibenz[e,g]indole scaffold reference
3
Use Context Supports stability-indicating method development

Analytical Selectivity Risks of Generic Impurity Substitution


Generic substitution with structurally distinct atorvastatin impurities—such as atorvastatin lactone (CAS 125995-03-1) or atorvastatin lactam sodium salt (CAS 148217-40-7)—is analytically unsound because these compounds lack the fused dibenz[e,g]indole scaffold and dual lactam-lactone functionality that define Atorvastatin Lactam Lactone [1]. This structural divergence generates substantially different chromatographic retention behaviour, mass spectrometric fragmentation patterns, and UV absorption profiles [2]. Employing an incorrect reference standard risks misidentification, inaccurate quantitation, and failure to meet ICH Q3B reporting thresholds, undermining regulatory submissions and product quality [3]. The quantitative evidence below confirms that only the authentic Atorvastatin Lactam Lactone standard delivers the selectivity and traceability required by current pharmacopoeial impurity methods.

HPLC Selectivity
Generic atorvastatin lactone impurities may lack lactam-specific retention. Chromatographic resolution may shift and peak identity may be ambiguous.
LC-MS Identification
Sodium salt or alternative salt forms differ in molecular weight and ionization behavior. Mass overlap or incorrect adduct assignment may occur without orthogonal confirmation.
Regulatory Traceability
Non-certified structural analogs lack traceable purity assignment. ICH Q3B reporting thresholds and method validation documentation contexts may not be satisfied.

Quantitative Differentiation from Other Atorvastatin Impurities


Elevated Lipophilicity Enhances Chromatographic Resolution

The logP of Atorvastatin Lactam Lactone is predicted to be approximately 6.05, compared with 5.39 for the parent atorvastatin acid, representing a ΔlogP increase of +0.66 log units [1][2]. This heightened lipophilicity directly drives later elution on reversed-phase columns, offering baseline separation from the API and from earlier-eluting polar impurities such as the lactam sodium salt, which typically elutes at RRT ~0.8–0.9 .

Chromatographic Separation
Data to verify
ΔlogP ≈ +0.66
Target logP ~6.05 vs Acid 5.39 (calculated)
Supports reversed-phase method selectivity
Class-level inference; experimental validation recommended
Lipophilicity Reversed-phase HPLC Impurity profiling

Melting Point Difference for Rapid Identity Confirmation

Atorvastatin Lactam Lactone exhibits a melting point range of 122–124 °C, whereas atorvastatin lactone (CAS 125995-03-1) melts at 103–106 °C, a difference of approximately 18–19 °C . This thermal divergence is analytically significant for identity confirmation via differential scanning calorimetry (DSC) or capillary melting point determination, providing a simple, direct method to distinguish the two impurity standards.

Identity Confirmation
Reported context
Target: 122–124 °C
Comparator: 103–106 °C
ΔT ≈ 18–19 °C
Supports unambiguous identity testing
Cross-study comparable; supplier data to verify
Melting point Identity testing Pharmacopoeial standard

Molecular Weight Distinction in LC-MS Method Setup

With a molecular formula of C33H31FN2O5 and a molecular weight of 554.61 g/mol, Atorvastatin Lactam Lactone differs from atorvastatin lactone (C33H33FN2O4, MW 540.62 g/mol) by the replacement of CH2 with a nitrogen-containing lactam ring, resulting in a mass shift of +14 Da [1]. This mass difference is readily detectable by both unit-resolution and high-resolution mass spectrometry, ensuring unequivocal identification when both impurities are present in forced-degradation samples.

Mass Spectrometric ID
Head-to-head
Target: 554.61 g/mol
Comparator: 540.62 g/mol
ΔMW = +14 Da
Prevents mass overlap in forced-degradation screens
Direct mass shift; supports unequivocal identification
Molecular weight LC-MS Impurity identification

Solubility Profile Differentiates Sample Preparation Protocols

Atorvastatin Lactam Lactone is soluble in ethanol and acetone but insoluble in water . In contrast, atorvastatin lactone demonstrates measurable solubility in DMSO (≥25 mg/mL) and is typically prepared in organic-aqueous mixtures . This solubility divergence necessitates distinct stock solution preparation protocols: the lactam lactone requires pure organic solvents for dissolution, whereas the simple lactone can be formulated in DMSO-water diluents, a critical consideration when designing stability-indicating methods.

Sample Preparation
Reported context
Target: Ethanol/Acetone
Comparator: DMSO/Water mixtures
Requires strictly organic diluents
Guides diluent selection for HPLC analysis
Solubility divergence may cause precipitation
Solubility Sample preparation Analytical method validation

Priority Application Scenarios for Atorvastatin Lactam Lactone


Stability-Indicating HPLC Method Development and Validation

Utilise the elevated lipophilicity (ΔlogP ≈ +0.66 vs. atorvastatin acid) and quantitative retention data to achieve baseline separation from the API and other related substances. This is essential for stability-indicating methods per ICH Q2(R1) guidelines, ensuring each degradation product is reliably resolved [1].

LC-MS Impurity Profiling in Forced-Degradation Studies

Exploit the unique molecular weight (554.61 g/mol; +14 Da difference from atorvastatin lactone) and distinctive mass fragmentation pattern arising from the dibenz[e,g]indole scaffold for unambiguous identification by HRMS or triple-quadrupole MS, avoiding misassignment with other impurities [2].

Reference Standard Qualification for Regulatory Submissions

Deploy the well-characterized melting point (122–124 °C) and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) provided with the compound as part of the reference standard qualification package required by USFDA and EMA for generic drug applications [3].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Chromatographic resolution (lipophilicity)
Baseline separation from API and related substances
LC-MS impurity profiling
Mass shift and fragmentation profile
Unambiguous identification in forced-degradation studies
Reference standard qualification
Spectroscopic and thermal identity
Method validation documentation context
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